Cas no 828-01-3 (DL-3-Phenyllactic acid)

DL-3-Phenyllactic acid structure
DL-3-Phenyllactic acid structure
Product Name:DL-3-Phenyllactic acid
Número CAS:828-01-3
MF:C9H10O3
Megavatios:166.173902988434
MDL:MFCD00065928
CID:83114
PubChem ID:24898830
Update Time:2024-10-27

DL-3-Phenyllactic acid Propiedades químicas y físicas

Nombre e identificación

    • dl-3-phenyllactic acid
    • DL-?-Phenyllactic acid ()-2-Hydroxy-3-phenylpropionic acid
    • (+/-)-3-Phenyllactic acid
    • (+/-)-2-Hydroxy-3-phenylpropionic acid
    • DL-3-Phenyllactic acid, (DL-2-Hydroxy-3-phenylpropionic acid)
    • 2-Hydroxy-3-phenylpropanoic acid
    • DL-BETA-PHENYLLACTIC ACID
    • DL-ß-Phenyllactic acid
    • DL-β-Phenyllactic acid
    • 3-Phenyl-2-hydroxypropanoic acid
    • 3-Phenyllactic acid
    • DL-2-Hydroxy-3-phenylpropionic acid
    • 2-Hydroxy-3-phenylpropionic acid
    • 3-phenyllactate
    • 2-hydroxy-3-phenyl-propionic acid
    • (+-)-3-Phenyllactic acid
    • DL-Phenyllactic acid
    • beta-Phenyllactic acid
    • Ba 2653
    • Benzenepropanoic acid, .alpha.-hydroxy-
    • (RS)-2-Hydroxy-3-phenyl-propionic acid
    • VOXXWSYKYCBWHO-UHFFFAOYSA-N
    • L-beta-Phenyllactic acid
    • b-phenyllactic acid
    • DL-3-Phenyllactic
    • Benzenepropanoic acid, α-hydroxy-, (±)- (ZCI)
    • Lactic acid, 3-phenyl-, DL- (8CI)
    • Lactic acid, β-phenyl- (2CI)
    • α-Hydroxybenzenepropanoic acid (ACI)
    • (RS)-3-Phenyllactic acid
    • (±)-2-Hydroxy-3-phenylpropanoic acid
    • (±)-3-Phenyllactic acid
    • (±)-β-Phenyllactic acid
    • NSC 2627
    • phenylenolpyruvate
    • Rac-Phenyllactic acid
    • α-Hydroxy-β-phenylpropionic acid
    • α-Hydroxyphenylpropanoic acid
    • β-Phenyllactic acid
    • b-Phenyllactate
    • DL-3-Phenyllactate
    • 3-Phenyl-2-hydroxypropionic acid
    • EINECS 212-580-4
    • DL-2-Hydroxy-3-phenylpropionate
    • ?-PHENYLLACTIC ACID
    • (2rs)-2-hydroxy-3-phenylpropanoic acid
    • HY-W017162
    • 3-Phenyl-2-hydroxypropanoate
    • AM20060840
    • FT-0624395
    • SC6T4O59BK
    • CS-W017878
    • Z788000648
    • SY036063
    • NSC2627
    • (1)-3-Phenyllactic acid
    • Benzenepropanoic acid, .alpha.-hydroxy-, (S)-
    • FT-0627624
    • Lactic acid, 3-phenyl-
    • EN300-124810
    • DL-b-Phenyllactate
    • a-Hydroxybenzenepropanoic acid
    • 8C1DB5C8-C19C-4963-8F3E-B683EAB4B04F
    • (+/-)-2-Hydroxy-3-phenylpropanoic acid
    • 2-Hydroxy-3-phenylpropionate
    • F9995-2643
    • Benzenepropanoic acid, a-hydroxy-
    • SY020879
    • AS-19567
    • Lactic acid, 3-phenyl-, DL-
    • 2-hydroxy-3-phenyl-propanoic acid
    • 2-Hydroxy-3-phenylpropanoic acid #
    • MFCD00065928
    • DL-.beta.-Phenyllactic acid
    • NS00079831
    • DL-.alpha.-Hydroxycinnamic acid
    • alpha-Hydroxybenzenepropanoic acid
    • alpha-Hydroxybenzenepropanoate
    • SY021341
    • DL-alpha-Hydroxycinnamic acid
    • NSC-2627
    • (R)-2-Hydroxy-3-phenyl-propionic acid
    • A840451
    • SCHEMBL57558
    • CHEBI:25998
    • a-Hydroxybenzenepropanoate
    • Q10395585
    • DTXSID30862436
    • DL-beta-Phenyllactate
    • 828-01-3
    • 156-05-8
    • DL-b-Phenyllactic acid
    • beta-Phenyllactate
    • AKOS009103896
    • 3-PHENYL-DL-LACTIC ACID
    • DL-3-Phenyllactic acid, >=98%
    • AC1610
    • D-beta-Phenyllactic acid
    • (RS)-2-hydroxy-3-phenyl propanoic acid
    • AI3-50440
    • DL--Phenyllactic acid
    • Benzenepropanoic acid, alpha-hydroxy-
    • W-203882
    • UNII-SC6T4O59BK
    • FT-0625405
    • CHEMBL1778420
    • Benzyl-glycolic Acid
    • (S)-2-Hydroxy-3-phenyl-propionic acid
    • beta-phenyl lactic acid
    • DB-056660
    • DB-011663
    • D-(+)-Phenyllactic acid
    • (A+/-)-3-Phenyllactic acid
    • (R)-3-Phenyllactic acid; (R)-2-Hydroxy-3-phenylpropionic acid
    • DL-3-Phenyllactic acid
    • MDL: MFCD00065928
    • Renchi: 1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
    • Clave inchi: VOXXWSYKYCBWHO-UHFFFAOYSA-N
    • Sonrisas: O=C(C(CC1C=CC=CC=1)O)O
    • Brn: 2209791

Atributos calculados

  • Calidad precisa: 166.06300
  • Masa isotópica única: 166.062994
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 150
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.5
  • Carga superficial: 0
  • Xlogp3: 1.1

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.265
  • Punto de fusión: 116-117 ºC
  • Punto de ebullición: 254.38°C (rough estimate)
  • Punto de inflamación: 165.9 °C
  • índice de refracción: 1.5286 (estimate)
  • PSA: 57.53000
  • Logp: 0.67460
  • Disolución: 未确定

DL-3-Phenyllactic acid Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S22-S24/25
  • TSCA:Yes
  • Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.

DL-3-Phenyllactic acid Datos Aduaneros

  • Código HS:2918199090
  • Datos Aduaneros:

    中国海关编码:

    2918199090

    概述:

    HS: 2918199090. 其他含醇基但不含其他含氧基羧酸(包括其酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

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DL-3-Phenyllactic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  22 °C
Referencia
1-(2,2-Dimethoxyethyl)-2-isocyanobenzene
Linder, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1 h, 3 MPa, 70 °C
Referencia
Synthesis of β-phenyllactic acid by catalytic hydrogenation of phenylpyruvic acid
Li, Guang-xing; et al, Hecheng Huaxue, 2002, 10(6), 513-514

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Formic acid ,  Iridium(2+), [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-1,1,1-trifluoromethanes… Solvents: Water
Referencia
New efficient methods for the preparation of natural product derivatives
Reber, Stefan, 2007, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Compounds from Danshen. 6. A modified synthesis of (±)-β-aryllactic acids
Wong, Henry N. C.; et al, Synthesis, 1992, (8), 793-7

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Dabco ,  Palladium Solvents: Tetrahydrofuran ;  4 h, 50 psi, rt
Referencia
Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam: Rate Enhancement of Benzyl Ether Hydrogenolysis with DABCO
Yin, Jianguo; et al, Organic Process Research & Development, 2018, 22(3), 273-277

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 2 h, 0 °C; overnight, rt
Referencia
Controllable Intramolecular Unactivated C(sp3)-H Amination and Oxygenation of Carbamates
Guo, Qihang; et al, Organic Letters, 2019, 21(4), 880-884

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: NADH ,  Aminotransferase
Referencia
Screening and Constructing a Library of Promoter-5'-UTR Complexes with Gradient Strength in Pediococcus acidilactici
Jia, Yize; et al, ACS Synthetic Biology, 2023, 12(6), 1794-1803

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Water ;  48 h, pH 6.4, 37 °C
Referencia
Optimization of Lactobacillus plantarum fermentation conditions in producing phenyllactic acid
Yang, Xiao-yuan; et al, Shipin Keji, 2018, 43(9), 19-23

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Calcium carbonate ,  Water Solvents: Water
Referencia
The acidic, basic, and α-chymotrypsin-catalyzed hydrolyses of some esters. A kinetic comparison
Bender, Myron L.; et al, Journal of the American Chemical Society, 1955, 77, 4271-5

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
Referencia
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  22 °C
Referencia
1-(2,2-Dimethoxyethyl)-2-isocyanobenzene
Linder, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  1 d, rt
Referencia
A stable, convertible isonitrile as a formic acid carbanion [-COOH] equivalent and its application in multicomponent reactions
Kreye, Oliver; et al, Synlett, 2007, (20), 3188-3192

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: tert-Butanol ;  8 h, pH 1, 140 °C
Referencia
Sustainable Synthesis of α-Hydroxycarboxylic Acids by Manganese Catalyzed Acceptorless Dehydrogenative Coupling of Ethylene Glycol and Primary Alcohols
Waiba, Satyadeep; et al, Angewandte Chemie, 2023, 62(10),

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)pyridine-κN][(1,2,3,4,5-… Solvents: Water ;  5 min, 80 °C
1.2 Reagents: Formic acid ;  1 min, 80 °C; 4 h, 80 °C
Referencia
Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading
Liu, Ji-tian; et al, Green Chemistry, 2018, 20(9), 2118-2124

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Manganese-Promoted Regioselective Ring-Opening of 2,3-Epoxy Acid Derivatives: A New Route to α-Hydroxy Acid Derivatives
Concellon, Jose M.; et al, Advanced Synthesis & Catalysis, 2009, 351(13), 2178-2184

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
Unstable 1,1,2-enetriols as (probable) intermediates in the decarboxylation of α,β-diketo acids
Dahn, Hans; et al, Journal of Organic Chemistry, 1991, 56(9), 3080-2

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, reflux
1.2 pH 2
Referencia
Pd-catalyzed α-selective C(sp3)-H acetoxylation of amides through an unusual cyclopalladation mechanism
Wang, Meining; et al, Chemical Communications (Cambridge, 2015, 51(15), 3219-3222

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; pH 1 - 2
Referencia
Versatile Biocatalytic C(sp3)-H Oxyfunctionalization for the Site- Selective and Stereodivergent Synthesis of α- and β-Hydroxy Acids
Mao, Yingle; et al, Angewandte Chemie, 2023, 62(33),

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Referencia
Synthesis of danshensu derivatives
Sun, Ju; et al, Hecheng Huaxue, 2010, 18(2), 215-218

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Referencia
Enzymes in organic synthesis. 45. An evaluation of the substrate specificity and asymmetric synthesis potential of the cloned L-lactate dehydrogenase from Bacillus stearothermophilus
Bur, Daniel; et al, Canadian Journal of Chemistry, 1989, 67(6), 1065-70

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  6 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 2
Referencia
Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30
Chen, Peiran; et al, Tetrahedron Letters, 2014, 55(14), 2290-2294

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  4 h, rt
1.2 60 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Referencia
Metal-free one-pot α-carboxylation of primary alcohols
van der Heijden, Gydo; et al, Organic & Biomolecular Chemistry, 2016, 14(41), 9716-9719

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ;  3 h, 0 - 10 °C; 10 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Sulfamic acid ;  0 °C
Referencia
Alternating Sequence Controlled Copolymer Synthesis of α-Hydroxy Acids via Syndioselective Ring-Opening Polymerization of O-Carboxyanhydrides Using Zirconium/Hafnium Alkoxide Initiators
Sun, Yangyang; et al, Journal of the American Chemical Society, 2017, 139(31), 10723-10732

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium bromide ,  4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (carboxy-terminated poly(p-phenylenebenzobisthiazole)-supported) Solvents: Acetonitrile ,  Water ;  15 min, rt; 1.67 h, 0 °C
Referencia
Electrooxidation of alcohols in an N-oxyl-immobilized rigid network polymer particles/water disperse system
Kubota, Jun; et al, Tetrahedron, 2006, 62(20), 4769-4773

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: Tempo Solvents: Water ;  2 h, rt
1.2 Reagents: Amberlite IR 120 ;  0.5 h, rt
Referencia
Electroorganic synthesis in oil-in-water (O/W) nanoemulsion: TEMPO-mediated electrooxidation of amphiphilic alcohols in water
Kuroboshi, Manabu; et al, Tetrahedron, 2009, 65(34), 7177-7185

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: Tempo Solvents: Water ;  2.5 h, rt
Referencia
Electroorganic synthesis in oil-in-water nanoemulsion: TEMPO-mediated electrooxidation of amphiphilic alcohols in water
Yoshida, Tomonori; et al, Synlett, 2007, (17), 2691-2694

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Trimethylsilyl peroxide
Referencia
α-Hydroxylation of carboxylic acids and amides using bis(trimethylsilyl)peroxide
Pohmakotr, Manat; et al, Synthetic Communications, 1988, 18(16-17), 2141-6

DL-3-Phenyllactic acid Raw materials

DL-3-Phenyllactic acid Preparation Products

DL-3-Phenyllactic acid Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:828-01-3)DL-3-苯基-2-羟丙酸
Número de pedido:LE2468583;LE11674
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:38
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:828-01-3)DL-3-Phenyllactic acid
Número de pedido:A840451
Estado del inventario:in Stock
Cantidad:100g/500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:49
Precio ($):243.0/1208.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:828-01-3)DL-3-苯基-2-羟丙酸
LE2468583;LE11674
Pureza:99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe
Amadis Chemical Company Limited
(CAS:828-01-3)DL-3-Phenyllactic acid
A840451
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):243.0/1208.0